molecular formula C13H18ClNO2 B6001677 N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

Cat. No.: B6001677
M. Wt: 255.74 g/mol
InChI Key: LGCPURRMYKWZHM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a secondary amine featuring a 3-chloro-4-methoxybenzyl group and a tetrahydrofuran-2-ylmethyl substituent. Its molecular formula is C₁₄H₁₇ClNO₂ (molar mass: 262.75 g/mol). The compound’s structure combines aromatic and heterocyclic moieties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-16-13-5-4-10(7-12(13)14)8-15-9-11-3-2-6-17-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCPURRMYKWZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl chloride and tetrahydro-2-furanylmethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alcohols or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Methylbenzyl)-N-(tetrahydro-2-furanylmethyl)amine
  • Structure : Replaces the 3-chloro-4-methoxy group with a 4-methylbenzyl moiety.
  • Synthesis : Similar amine coupling strategies are likely applicable, though yields may vary due to steric or electronic effects of substituents .
1-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine
  • Structure : Adds a benzyloxy group at the 4-position and a methoxy at 5-position on the aromatic ring.
  • Impact : The benzyloxy group introduces bulkiness and lipophilicity, which may enhance membrane permeability but reduce solubility. The molar mass (357.83 g/mol) is significantly higher than the target compound, affecting pharmacokinetics .
N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
  • Structure : Incorporates an ethoxy group (4-position) and a tetrazole ring instead of tetrahydrofuran.

Core Structure Variations

Pyrimidine-Based Analogs
  • Example: N-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine Structure: Pyrimidine core with a 4-chlorophenylsulfanyl group. The sulfanyl group adds redox sensitivity .
Thiazole-Based Analogs
  • Example: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
    • Structure : Thiazole ring with fluorophenyl and chloro-methylphenyl groups.
    • Activity : Demonstrated antibacterial properties, suggesting that chloro and methoxy substituents in the target compound could similarly influence bioactivity .

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